tert-Butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
Description
tert-Butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO4. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
NOXASSDKQGKFKZ-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)CO)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate with appropriate reagents . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reducing agents such as L-selectride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or L-selectride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, L-selectride.
Substitution: Various nucleophiles or electrophiles depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules .
Medicine: In medicinal chemistry, it is explored for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological properties, and this compound is no exception .
Industry: In the industrial sector, it is used in the production of fine chemicals and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of tert-Butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
- tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific structural configuration and the presence of both hydroxyl and tert-butyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
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